molecular formula C15H11ClN4O2 B2369743 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 324008-93-7

4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No. B2369743
CAS RN: 324008-93-7
M. Wt: 314.73
InChI Key: QGIUUMVDZYYMJV-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, or 4-CNP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrazolone, a heterocyclic aromatic compound, and is composed of a three-ring structure. The compound has been used in various studies to elucidate the structure and function of proteins, to study the effects of drugs, and to investigate the role of enzymes in biochemical pathways. In

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including 4-(3-chlorophenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, are synthesized using methods like microwave irradiation and conventional heating. These methods offer advantages such as higher yields, environmental friendliness, and reduced reaction times. The synthesized compounds are characterized by techniques like FTIR, 1H NMR, and mass spectral data (Ravula et al., 2016).

Structural Analysis

  • Single crystal X-ray diffraction studies play a crucial role in confirming the structures of such pyrazole derivatives. This includes analysis of torsional angles, intermolecular hydrogen bonding interactions, and exploration of C-H···π and π···π stacking interactions using techniques like Hirshfeld surface analysis (Nadaf et al., 2019).

Biological Applications

  • These compounds have been explored for potential anti-inflammatory and antibacterial activities. For instance, some pyrazole derivatives exhibit significant in vivo anti-inflammatory and in vitro antibacterial activities. Molecular docking results suggest their usefulness as templates for anti-inflammatory drugs (Ravula et al., 2016).

Chemical Reactions and Mechanisms

  • Studies on the kinetics and mechanisms of reactions involving pyrazole derivatives are conducted. For example, investigation into the reactions of compounds like O-(4-chlorophenyl) (4-nitrophenyl) dithiocarbonates with amines provides insights into the reaction pathways and rate-determining steps (Castro et al., 2011).

Antimicrobial and Anticancer Activities

  • Pyrazole derivatives are evaluated for their antimicrobial activity against various bacteria and fungi. Some derivatives show significant inhibitory activity against tested organisms. Additionally, certain compounds exhibit higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).

properties

IUPAC Name

4-(3-chlorophenyl)-2-(3-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)17)12-5-2-6-13(8-12)20(21)22/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIUUMVDZYYMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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